An In-depth Technical Guide to the Synthesis and Characterization of Methyl Tosylcarbamate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Tosylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl tosylcarbamate, an important intermediate in organic synthesis. This document details experimental protocols, summarizes key data, and visualizes the scientific workflows involved.
Introduction
Methyl tosylcarbamate, with the chemical formula C₉H₁₁NO₄S, is a white crystalline solid that serves as a versatile reagent in organic chemistry.[1] Its structure, featuring a tosyl group attached to a carbamate moiety, makes it a valuable intermediate in the synthesis of more complex molecules.[1] This guide outlines a common and effective method for its preparation and the analytical techniques used for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of methyl tosylcarbamate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14437-03-7 | [1] |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.26 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 110-115 °C |
Synthesis of Methyl Tosylcarbamate
The most commonly reported method for the synthesis of methyl tosylcarbamate is the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.
Synthesis Workflow
Caption: Synthesis workflow for methyl tosylcarbamate.
Experimental Protocol
This protocol is a general method for the synthesis of methyl tosylcarbamate.[2]
Materials:
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p-Toluenesulfonamide
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Methyl chloroformate
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Triethylamine
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Chloride solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Dissolve p-toluenesulfonamide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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After stirring for 10 minutes, add methyl chloroformate dropwise to the mixture.
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Continue stirring at 0 °C for 30 minutes.
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Remove the ice bath and allow the reaction mixture to warm to room temperature over a period of 2 hours.
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Upon completion of the reaction, dilute the mixture with dichloromethane.
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Wash the organic phase sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude residue by silica gel column chromatography to yield pure methyl tosylcarbamate.[2]
Characterization of Methyl Tosylcarbamate
Thorough characterization is essential to confirm the identity and purity of the synthesized methyl tosylcarbamate. The following are the standard analytical methods employed.
Characterization Workflow
Caption: Characterization workflow for methyl tosylcarbamate.
Spectroscopic and Physical Data
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~ 7.3-7.5 | Doublet | 2H | Aromatic protons meta to the sulfonyl group |
| ~ 3.8 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~ 2.4 | Singlet | 3H | Aromatic methyl protons (-CH₃) |
| ~ 8.0-9.0 | Singlet (broad) | 1H | N-H proton |
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is expected to display the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150-155 | Carbonyl carbon (C=O) |
| ~ 145 | Aromatic carbon attached to the sulfonyl group |
| ~ 135 | Aromatic carbon attached to the methyl group |
| ~ 129-130 | Aromatic CH carbons |
| ~ 127-128 | Aromatic CH carbons |
| ~ 54 | Methyl ester carbon (-OCH₃) |
| ~ 21 | Aromatic methyl carbon (-CH₃) |
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300-3400 | N-H stretching |
| ~ 1730-1750 | C=O stretching (carbamate) |
| ~ 1350 & 1160 | S=O stretching (sulfonamide) |
| ~ 1600, 1490 | C=C stretching (aromatic) |
4.2.4. Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of methyl tosylcarbamate (229.26 g/mol ). Common fragmentation patterns would involve the loss of the methoxycarbonyl group or cleavage of the tosyl group.
Conclusion
This guide has detailed a reliable method for the synthesis of methyl tosylcarbamate and outlined the necessary analytical techniques for its characterization. The provided experimental protocol offers a clear pathway for researchers to obtain this valuable synthetic intermediate. While specific spectral data is not widely published, the expected characterization parameters provide a solid basis for the verification of the synthesized product. This information is intended to support the work of scientists and professionals in the fields of chemical research and drug development.

